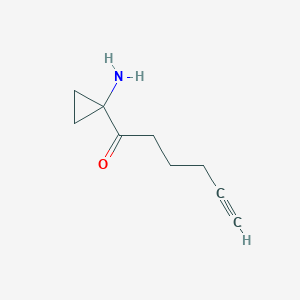
1-(5-amino-1-methyl-1H-pyrazol-4-yl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-amino-1-methyl-1H-pyrazol-4-yl)propan-1-one is a heterocyclic compound that features a pyrazole ring substituted with an amino group and a propanone group
Méthodes De Préparation
The synthesis of 1-(5-amino-1-methyl-1H-pyrazol-4-yl)propan-1-one typically involves the reaction of 1-methyl-5-amino-1H-pyrazole with a suitable acylating agent. One common method involves dissolving 1-methyl-5-amino-1H-pyrazole in ethanol and cooling the solution to 0°C. The acylating agent, such as acetyl chloride, is then added dropwise to the solution, followed by stirring for an hour. The reaction mixture is then filtered, and the product is dried under reduced pressure .
Analyse Des Réactions Chimiques
1-(5-amino-1-methyl-1H-pyrazol-4-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form imines or hydrazones.
Applications De Recherche Scientifique
1-(5-amino-1-methyl-1H-pyrazol-4-yl)propan-1-one has several applications in scientific research:
Medicinal Chemistry: The compound is used as a building block for the synthesis of various pharmaceuticals, including antiviral and anticancer agents.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: The compound is used in studies to investigate its potential as an enzyme inhibitor or receptor modulator.
Mécanisme D'action
The mechanism of action of 1-(5-amino-1-methyl-1H-pyrazol-4-yl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group in the compound can form hydrogen bonds with active site residues, while the pyrazole ring can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target protein, leading to the desired biological effect .
Comparaison Avec Des Composés Similaires
1-(5-amino-1-methyl-1H-pyrazol-4-yl)propan-1-one can be compared with other similar compounds, such as:
1-Phenyl-3-methyl-5-aminopyrazole: This compound has a phenyl group instead of a propanone group, which affects its reactivity and biological activity.
5-amino-1H-pyrazolo[4,3-b]pyridine: This compound has a fused pyridine ring, which enhances its pharmacological properties and makes it a promising candidate for drug development.
Propriétés
Formule moléculaire |
C7H11N3O |
|---|---|
Poids moléculaire |
153.18 g/mol |
Nom IUPAC |
1-(5-amino-1-methylpyrazol-4-yl)propan-1-one |
InChI |
InChI=1S/C7H11N3O/c1-3-6(11)5-4-9-10(2)7(5)8/h4H,3,8H2,1-2H3 |
Clé InChI |
IAZUVUJNOQMBDW-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)C1=C(N(N=C1)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


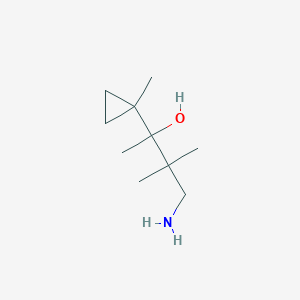
![1-[4-(Azepan-1-yl)phenyl]ethan-1-amine](/img/structure/B13201444.png)

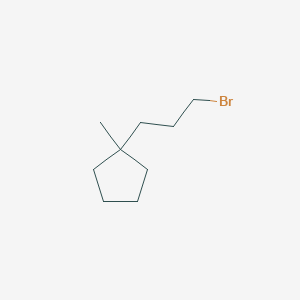
![2-Amino-3-phenyl-N-[(thiophen-2-yl)methyl]propanamide](/img/structure/B13201448.png)
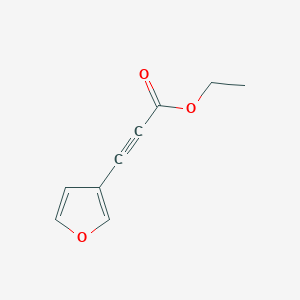


![{2-[(Pyrrolidin-1-yl)methyl]-1,3-thiazol-4-yl}methanol](/img/structure/B13201486.png)
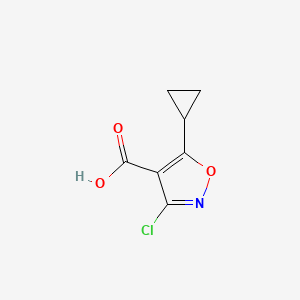
![8,8-Dimethyl-2-azabicyclo[4.2.0]octan-7-ol](/img/structure/B13201496.png)
